molecular formula C5H5N5 B13914910 [1,2,4]Triazolo[1,5-a]pyrazin-6-amine

[1,2,4]Triazolo[1,5-a]pyrazin-6-amine

Cat. No.: B13914910
M. Wt: 135.13 g/mol
InChI Key: PSOBSAUQMYVQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,4]Triazolo[1,5-a]pyrazin-6-amine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazolo[1,5-a]pyrazine scaffold is recognized for its potential in antimalarial research, as closely related analogues have been developed and screened by the Open Source Malaria (OSM) consortium as promising lead compounds . This scaffold's structural similarity to purines also makes it a valuable bio-isostere in the design of novel enzyme inhibitors, a strategy successfully applied with the analogous 1,2,4-triazolo[1,5-a]pyrimidine (TP) core to target kinases and other ATP-binding proteins . Furthermore, the TP scaffold has demonstrated potent antimicrobial activity, including DNA gyrase inhibition, suggesting a broader therapeutic potential for this class of fused heterocycles . The presence of multiple nitrogen atoms in its structure provides metal-chelating properties, which can be exploited in designing compounds for various pharmacological applications or as chemical probes . As a building block, this compound offers researchers a key intermediate for further functionalization, supporting the synthesis of diverse compound libraries for biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-6-amine

InChI

InChI=1S/C5H5N5/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H,6H2

InChI Key

PSOBSAUQMYVQDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NC=NN21)N

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms For 1 2 3 Triazolo 1,5 a Pyrazin 6 Amine and Its Derivatives

Classical and Contemporary Synthetic Routes to theresearchgate.netacs.orgresearchgate.netTriazolo[1,5-a]pyrazine Core

The construction of the researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazine ring system is typically achieved through strategic cyclization and annulation reactions. These methods can be broadly categorized into the formation of the triazole ring onto a pre-existing pyrazine (B50134) moiety or the annulation of a pyrazine ring onto a triazole precursor.

Cyclization Reactions in the Formation of the Triazolopyrazine System

A primary strategy for the synthesis of the researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazine core involves the cyclization of a suitably substituted pyrazine precursor. One common approach begins with a 2-hydrazinopyrazine derivative. This intermediate can undergo condensation with various one-carbon synthons, such as formic acid, orthoesters, or cyanogen (B1215507) bromide, to facilitate the formation of the fused triazole ring.

The mechanism of this cyclization generally involves an initial condensation to form a hydrazone-like intermediate, followed by an intramolecular nucleophilic attack from the pyrazine ring nitrogen onto the newly introduced carbon atom. Subsequent dehydration or elimination of a leaving group then leads to the aromatic triazolopyrazine system.

Starting MaterialReagentProductReaction Conditions
2-HydrazinopyrazineTriethyl orthoformate researchgate.netacs.orgresearchgate.netTriazolo[1,5-a]pyrazineHeating
2-HydrazinopyrazineFormic acid researchgate.netacs.orgresearchgate.netTriazolo[1,5-a]pyrazineReflux
2-Chloro-3-hydrazinylpyrazineN/A researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyrazinesOxidative Cyclization

Another key cyclization method involves the reaction of 3-amino-1,2,4-triazole with α-halocarbonyl compounds. This approach first constructs the triazole ring and then builds the pyrazine ring onto it.

Strategies for Pyrazine Ring Annulation

An alternative approach to the triazolopyrazine core involves the annulation of a pyrazine ring onto a pre-existing 1,2,4-triazole (B32235) scaffold. This strategy often starts with a substituted 3-amino-1,2,4-triazole. Condensation of this precursor with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives, can lead to the formation of the pyrazine ring.

The reaction proceeds through a double condensation, forming two imine linkages, followed by an intramolecular cyclization and subsequent aromatization to yield the desired researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazine. The regioselectivity of this annulation can be influenced by the substituents on both the triazole and the dicarbonyl compound.

Amination Techniques at the C-6 Position

The introduction of an amino group at the C-6 position of the researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazine core is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group at the C-6 position, most commonly a halogen atom.

Starting from 6-chloro- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazine, amination can be accomplished using various ammonia (B1221849) surrogates or protected amines. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature can significantly impact the reaction efficiency and yield.

Halogenated PrecursorAminating AgentProduct
6-Chloro- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazineAmmonia researchgate.netacs.orgresearchgate.netTriazolo[1,5-a]pyrazin-6-amine
6-Bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazineBenzylamineN-Benzyl- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazin-6-amine

Advanced Synthetic Approaches

In recent years, more efficient and environmentally benign synthetic methods have been developed for the synthesis of researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazine derivatives. These include microwave-assisted synthesis and oxidative cyclization methodologies.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com The application of microwave technology to the synthesis of triazolopyrazines has been explored, demonstrating its potential to accelerate key bond-forming reactions.

Microwave-assisted protocols have been successfully employed for both the cyclization and amination steps. For instance, the condensation of 2-hydrazinopyrazines with one-carbon synthons can be efficiently carried out under microwave irradiation, often in a matter of minutes rather than hours. Similarly, the nucleophilic aromatic substitution for the introduction of the C-6 amino group can be accelerated, leading to a more rapid and efficient synthesis of the target compound. semanticscholar.org

A study on the microwave-assisted synthesis of pyrazolo[1,5-a] researchgate.netbohrium.comresearchgate.nettriazines, a related heterocyclic system, highlights the advantages of this technology in terms of improved yields and reduced reaction times. semanticscholar.org

Reaction TypeConventional HeatingMicrowave-Assisted
CyclizationHoursMinutes
AminationHoursMinutes

Oxidative Cyclization Methodologies and Mechanistic Insights

Oxidative cyclization represents another modern approach to the synthesis of the triazolopyrazine core. This strategy often involves the formation of a key N-N bond through an oxidative process. One notable method is the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to afford researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyrazin-3-amines, a regioisomeric system. A similar strategy can be envisioned for the synthesis of the [1,5-a] isomer.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have proven to be effective oxidants for mediating such cyclizations. mdpi.com The proposed mechanism for PIDA-mediated oxidative cyclization involves the initial formation of an N-iodo intermediate. This is followed by an intramolecular nucleophilic attack from a nitrogen atom of the pyrazine ring onto the guanidine (B92328) or amidine moiety, leading to the formation of the triazole ring with concomitant N-N bond formation. The final step involves aromatization to yield the stable triazolopyrazine product. mdpi.com

This methodology offers a direct and often high-yielding route to the fused heterocyclic system under mild reaction conditions, avoiding the need for harsh reagents or high temperatures. The mechanistic understanding of these reactions allows for the rational design of precursors to selectively form the desired triazolopyrazine isomers. researchgate.net

Catalyst-Free Tandem Reaction Sequences

The synthesis of the documentsdelivered.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine core can be achieved through catalyst-free and additive-free tandem reactions, a methodology that enhances efficiency and sustainability. An analogous, eco-friendly method has been successfully established for the synthesis of documentsdelivered.comresearchgate.netnih.govtriazolo[1,5-a]pyridines under microwave conditions, which is highly relevant to the pyrazine counterpart. documentsdelivered.comnih.govrsc.org This approach involves the reaction of enaminonitriles with benzohydrazides in a sequence that includes transamidation, subsequent nucleophilic addition to the nitrile, and a final condensation step to yield the fused heterocyclic system. documentsdelivered.comrsc.org

The proposed mechanism for this tandem reaction proceeds through several key steps:

Transamidation: The initial step involves the reaction between an enaminonitrile and a benzohydrazide, leading to the formation of an N-acylhydrazone intermediate through the elimination of a secondary amine (e.g., dimethylamine). rsc.org

Intramolecular Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the hydrazone attacks the nitrile group, leading to the formation of a five-membered ring intermediate. rsc.org

Condensation and Aromatization: This intermediate then undergoes condensation, followed by the elimination of a water molecule, to form the final, stable aromatic documentsdelivered.comresearchgate.netnih.govtriazolo[1,5-a]pyridine product. rsc.org A similar pathway is anticipated for the synthesis of the corresponding pyrazine derivatives.

This catalyst-free approach offers a broad substrate scope and demonstrates good tolerance for various functional groups, resulting in good to excellent yields of the final products. documentsdelivered.com

Green Chemistry Considerations in Synthetic Pathway Design

Green chemistry principles are increasingly integral to the design of synthetic pathways for complex heterocyclic compounds. The development of sustainable methodologies for fused heterocyclic compounds is an actively pursued area of research. rsc.org Microwave-assisted synthesis, in particular, represents a significant advancement in this domain. documentsdelivered.comnih.govrsc.orgnih.govmdpi.com

Key advantages of employing microwave irradiation in the synthesis of triazolo-fused heterocycles include:

Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes compared to conventional heating methods. rsc.org

Improved Yields and Purity: The rapid and uniform heating often leads to higher yields and cleaner reaction profiles with fewer byproducts. rsc.org

Energy Efficiency: By localizing energy directly to the reactants, microwave synthesis is generally more energy-efficient.

Solvent Minimization: These methods can often be performed with minimal amounts of solvent or even under solvent-free conditions, reducing chemical waste and environmental impact. mdpi.com

An example of reaction optimization under microwave conditions for the analogous synthesis of 1,2,4-triazolo[1,5-a]pyridines highlights the effectiveness of this green approach.

Table 1: Optimization of Microwave-Assisted Synthesis Conditions for an Analogous documentsdelivered.comresearchgate.netnih.govTriazolo[1,5-a]pyridine System documentsdelivered.com
EntrySolventTemperature (°C)Time (min)Yield (%)
1Toluene1003042
2Toluene1203065
3Toluene1401581
4Toluene1403094
5DMF1403075
6Dioxane1403068

This data underscores how optimizing parameters like temperature and time under microwave irradiation can lead to significantly improved yields, embodying the principles of green chemistry. documentsdelivered.com

Derivatization and Functionalization Strategies

Electrophilic and Nucleophilic Substitutions on thedocumentsdelivered.comresearchgate.netnih.govTriazolo[1,5-a]pyrazine Scaffold

The documentsdelivered.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine scaffold is an electron-deficient system, which dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution: While direct electrophilic substitution on the documentsdelivered.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine ring is challenging due to its electron-poor nature, studies on related fused heterocyclic systems provide valuable insights. For instance, electrophilic substitution reactions such as bromination, iodination, and nitration have been successfully performed on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. nih.govresearchgate.netnih.gov These reactions typically occur on the more electron-rich pyrimidine (B1678525) or pyrazole (B372694) portion of the fused system, suggesting that on the triazolopyrazine scaffold, substitution would likely be directed to specific positions if activating groups are present. nih.gov

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more common and powerful method for functionalizing this scaffold, particularly when a suitable leaving group, such as a halogen, is present. Research on the isomeric documentsdelivered.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine system has revealed a fascinating and synthetically important phenomenon known as tele-substitution. researchgate.netunits.it When a 5-halo-substituted triazolopyrazine is treated with a nucleophile like an amine, the substitution occurs not at the carbon bearing the halogen (C5, ipso-substitution), but rather at a distant position, C8. researchgate.netunits.itresearchgate.net

The proposed mechanism for this tele-substitution involves the initial attack of the nucleophile at the C8 position, followed by a proton loss and subsequent elimination of the halide from the C5 position. researchgate.net This regiochemical outcome is influenced by factors such as the nature of the nucleophile, the solvent, and the leaving group. researchgate.netunits.it

Table 2: Regiochemical Outcome of Nucleophilic Substitution on 5-Halo- documentsdelivered.comresearchgate.netnih.govtriazolo[4,3-a]pyrazines units.it
Halogen (X at C5)Nucleophile (NuH)Major ProductReaction Type
ClR-NH₂8-substitutedtele-substitution
BrR-NH₂8-substitutedtele-substitution
IR-NH₂8-substitutedtele-substitution
ClR-SHMixtureipso- and tele-
ClR-OH5-substitutedipso-substitution

Regioselective Functionalization Techniques

Achieving regioselectivity is paramount in the synthesis of complex molecules. Beyond the inherent regioselectivity observed in tele-substitution reactions, other advanced methods have been developed for the controlled functionalization of related azine scaffolds.

One powerful strategy involves directed ortho-metalation. The functionalization of the related imidazo[1,2-a]pyrazine (B1224502) and pyrazolo[1,5-a]pyridine (B1195680) scaffolds has been achieved with high regioselectivity using organometallic bases like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl). rsc.orgyoutube.com This approach allows for the deprotonation of a specific C-H bond, creating a reactive organometallic intermediate that can then be quenched with a variety of electrophiles to introduce functionality at a predetermined site. rsc.org For example, metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl selectively occurs at the C3 position, while using TMP₂Zn·2MgCl₂·2LiCl directs the metalation to the C5 position, showcasing the ability to tune regioselectivity by choosing the appropriate reagent. rsc.org

Domino reactions starting from carefully designed precursors also offer a highly efficient route to regioselectively constructed fused systems. A base-promoted reaction of a pyrrole-2-carbonitrile-derived substrate with an acyl hydrazide has been shown to enable the sequential and regioselective construction of fused pyrazine and 1,2,4-triazole rings in a single operation. mdpi.comnih.gov

Post-Synthetic Modifications of the Amine Moiety

Once the documentsdelivered.comresearchgate.netnih.govTriazolo[1,5-a]pyrazin-6-amine scaffold is synthesized, the exocyclic amino group serves as a versatile handle for further diversification through post-synthetic modifications. While specific literature on the modification of the 6-amino group of this exact scaffold is limited, standard transformations for aromatic amines can be applied to generate a wide array of derivatives.

Common modifications include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This is a common strategy to explore structure-activity relationships in medicinal chemistry.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. Sulfonamide moieties are prevalent in many therapeutic agents.

Alkylation: While direct alkylation of the amino group with alkyl halides is possible, it can be difficult to control and may lead to overalkylation, resulting in secondary amines, tertiary amines, or even quaternary ammonium (B1175870) salts. youtube.com Reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine which is then reduced, offers a more controlled method for introducing alkyl groups.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea (B33335) or thiourea (B124793) derivatives, respectively.

Studies on related amino-triazolo-azines, such as 7-amino- documentsdelivered.comresearchgate.netnih.govtriazolo[1,5-a] documentsdelivered.comnih.govnih.govtriazines, have shown that the exocyclic amino group can remain intact while other positions on the ring undergo nucleophilic substitution, demonstrating its utility as a stable anchoring point for building molecular complexity. units.it

Theoretical and Computational Investigations Of 1 2 3 Triazolo 1,5 a Pyrazin 6 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of nih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine. Such studies offer a detailed picture of the molecule's electron distribution and its implications for chemical reactivity.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For nih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring and the exocyclic amine group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient triazole ring, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical calculations for analogous triazolopyridine systems suggest that the electronic properties can be finely tuned by substituent effects.

Table 1: Theoretical Frontier Orbital Energies for nih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds. Actual experimental values may vary.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate negative potential, corresponding to regions with high electron density that are attractive to electrophiles. Blue-colored areas represent positive potential, indicating electron-deficient regions that are susceptible to nucleophilic attack.

For nih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyrazine ring and the amino group, confirming their role as primary sites for electrophilic interaction. The hydrogen atom of the amino group and the regions near the triazole ring would exhibit a positive potential, making them targets for nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of nih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine reveals the most stable three-dimensional arrangement of its atoms. The fused ring system of the triazolopyrazine core is largely planar. The primary conformational flexibility arises from the rotation of the exocyclic amino group. Quantum chemical calculations can determine the rotational barrier and the preferred orientation of this group.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational stability and interactions with its environment, such as solvent molecules or a biological receptor. For derivatives of the triazolopyrazine scaffold, MD simulations have been employed to assess the stability of protein-ligand complexes, providing valuable information for drug design. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, that stabilize the binding of the molecule to its target.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound and to elucidate reaction mechanisms.

For nih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. Similarly, the vibrational frequencies in the IR spectrum can be computed to identify characteristic functional group absorptions. For instance, the N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the UV-Vis absorption spectrum, providing insights into the molecule's photophysical properties.

Computational Design and Scaffold Optimization

The nih.govresearchgate.nettriazolo[1,5-a]pyrazine scaffold serves as a versatile template for the design of new molecules with desired properties. Computational techniques play a crucial role in the rational design and optimization of this scaffold. By introducing various substituents at different positions on the triazolopyrazine core, it is possible to modulate the molecule's electronic properties, solubility, and biological activity.

In silico modification of the parent compound, nih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine, can be guided by quantitative structure-activity relationship (QSAR) studies and molecular docking simulations. These methods help in identifying which modifications are most likely to enhance a specific activity, such as binding to a particular enzyme or receptor. For example, late-stage functionalization strategies, informed by computational predictions, have been used to synthesize novel triazolopyrazine derivatives with improved therapeutic potential.

nih.govnih.govnih.govTriazolo[1,5-a]pyrazin-6-amine as a Core Scaffold for Bioactive Compound Design

The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine (TP) scaffold, a close analog of the pyrazine-containing title compound, is recognized as a versatile and important framework in medicinal chemistry. ekb.egnih.gov Its structural similarity to endogenous purines allows it to act as a purine (B94841) surrogate, interacting with a wide range of biological targets. nih.govnih.gov This mimicry has led to the development of compounds with diverse therapeutic potential, including anticancer, antimicrobial, antiviral, and CNS-modulating activities. ekb.egmdpi.com

The fused triazolopyrimidine ring system is an electron-deficient, nitrogen-rich heterocycle that has been successfully employed in the design of kinase inhibitors and other targeted agents. nih.govmdpi.com The strategic placement of nitrogen atoms in the bicyclic core influences its electronic properties and its ability to form crucial hydrogen bonds with protein targets. nih.gov Modifications at various positions on the scaffold (C2, C5, C6, and C7) allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. mdpi.com For instance, derivatives of the related nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold have been investigated as potential dual inhibitors of the c-Met and VEGFR-2 kinases, highlighting the utility of the triazolopyrazine core as an active pharmacophore. frontiersin.org The adaptability of this heterocyclic system makes it a privileged scaffold in drug discovery, providing a robust foundation for generating libraries of compounds aimed at a multitude of biological targets. ekb.egnih.gov

Biological Chemistry and Mechanistic Interactions Of 1 2 3 Triazolo 1,5 a Pyrazin 6 Amine Derivatives

Exploration of Molecular Targets and Ligand Interactions

The versatility of the nih.govnih.govnih.govtriazolo[1,5-a]azine scaffold is evident in the breadth of its molecular targets. Detailed mechanistic studies, primarily on pyridine (B92270) and pyrimidine (B1678525) analogs, have elucidated the specific interactions that drive their biological activity.

Janus Kinase (JAK) Family Inhibitor Design Principles (e.g., JAK1, JAK2, TYK2)

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that play a pivotal role in cytokine signaling pathways. google.com Dysregulation of these pathways is implicated in various cancers and inflammatory diseases, making JAKs attractive therapeutic targets. nih.gov The nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold has proven to be a highly effective core for developing selective JAK inhibitors. google.comnih.gov

Design principles for these inhibitors focus on creating molecules that can fit into the ATP-binding pocket of the kinase domain. The triazolopyridine core acts as a hinge-binder, forming hydrogen bonds with the backbone residues of the kinase hinge region, a critical interaction for potent inhibition. Structure-activity relationship (SAR) studies on a series of 2-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyridines led to the discovery of potent JAK2 inhibitors. nih.gov Further optimization of a nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold led to the development of CEP-33779, a selective and orally bioavailable JAK2 inhibitor. nih.gov Key design insights from these studies include:

Substitution at the C8 position: Para-substitution on an aryl ring at this position was found to be optimal for JAK2 potency. nih.gov

Substitution at the C2 nitrogen: This position was critical for achieving cellular potency. nih.gov

Meta-substitution on the C2-NH-aryl moiety: This specific substitution pattern conferred exceptional selectivity for JAK2 over the closely related JAK3 isoform, which is important for avoiding potential immunosuppressive effects. nih.gov

These principles demonstrate how the rigid triazolo-azine scaffold can be systematically decorated with substituents to achieve high potency and selectivity for specific members of the JAK family. google.comnih.gov

RORγt Inverse Agonism: Structural Basis for Modulation

The Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor involved in the pathogenesis of autoimmune diseases like psoriasis, primarily through its role in producing pro-inflammatory cytokines such as IL-17A. nih.govnih.gov The development of inverse agonists that suppress the constitutive activity of RORγt is a promising therapeutic strategy.

Based on the X-ray cocrystal structure of RORγt with a known ligand, derivatives based on the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold were designed as potent RORγt inverse agonists. nih.govresearchgate.net The design strategy involved replacing a core ring in a known inhibitor with the nitrogen-containing bicyclic triazolopyridine ring. This modification was intended to reduce lipophilicity and introduce new hydrogen bonding interactions. researchgate.net The resulting analog, compound 3a , retained excellent inhibitory activity, demonstrating that the nitrogen atoms in the nih.govnih.govnih.govtriazolo[1,5-a]pyridine ring were well-tolerated for inhibiting RORγt's transcriptional activity. nih.gov This structural basis, informed by crystallography, allows for the rational design of ligands that can effectively modulate the function of this nuclear receptor. nih.govnih.gov

PHD-1 Inhibition Mechanisms

Hypoxia-inducible factor (HIF) prolylhydroxylase domain (PHD) enzymes are key regulators of the cellular response to low oxygen levels. PHD-1 is one such enzyme, and its inhibition is of therapeutic interest. Researchers have identified inhibitors of PHD-1 based on a 4-{ nih.govnih.govnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile scaffold. nih.gov

X-ray crystallography of these inhibitors bound to PHD-1 revealed a novel binding mechanism. The key interaction involves the N1 atom of the triazolo ring, which forms a monodentate coordination bond with the Fe²⁺ ion in the enzyme's active site. This interaction is distinct from the bidentate chelation observed with many other PHD inhibitors. Additionally, the benzonitrile (B105546) group of the inhibitor accepts a hydrogen bond from the side chain of residue Asn315. nih.gov This discovery of a unique monodentate binding mode provides a new mechanistic basis for designing potent and selective PHD-1 inhibitors, showcasing another facet of the scaffold's chemical versatility. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

The development of potent and selective bioactive compounds hinges on a deep understanding of their structure-activity relationships (SAR). For derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]azine core, systematic modifications have yielded crucial insights into how chemical structure translates to biological function. nih.govnih.gov

Impact of Substituent Effects on Biological Recognition

SAR studies on nih.govnih.govnih.govtriazolo[1,5-a]pyridine and pyrimidine derivatives have been instrumental in optimizing their activity against various targets. nih.govnih.govmdpi.com

For RORγt inverse agonists, SAR studies focused on optimizing a lead compound (3a ) by addressing metabolic instability. nih.gov This led to the creation of a novel analog, 5a , which exhibited potent RORγt inhibition and a favorable pharmacokinetic profile. nih.govresearchgate.net This optimization highlights how modifying peripheral substituents, while maintaining the core scaffold's key interactions, can significantly enhance the drug-like properties of a compound.

In the context of JAK2 inhibitors, SAR exploration of the 2-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyridine series revealed that small, ligand-efficient fragments could be advanced into potent inhibitors. nih.gov As previously mentioned, specific substitution patterns at the C2 and C8 positions were critical for achieving both high potency against JAK2 and selectivity over other JAK isoforms. nih.gov

The following table summarizes the activity of selected nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives as RORγt inverse agonists.

CompoundStructureRORγt IC50 (nM)
1aPiperazine analog27
2a nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivative590
3a nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivative41
5aOptimized nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivative1.0

This data clearly indicates that the nih.govnih.govnih.govtriazolo[1,5-a]pyridine core (Compound 3a ) is a superior scaffold to the isomeric nih.govnih.govnih.govtriazolo[4,3-a]pyridine (Compound 2a ) for RORγt inhibition, retaining potency comparable to the original lead. nih.gov Further optimization of substituents on this preferred scaffold led to a significant enhancement in potency (Compound 5a ). nih.gov

These examples underscore the principle that the biological recognition of this class of compounds is a synergistic function of the core scaffold, which provides the foundational binding interactions, and the peripheral substituents, which modulate potency, selectivity, and metabolic stability.

Bioisosteric Modifications and Their Mechanistic Implications

The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, a close structural analog of nih.govnih.govnih.govtriazolo[1,5-a]pyrazine, is a prime example of a "bioisostere," a compound resulting from the exchange of an atom or a group of atoms with another, broadly similar, atom or group. This substitution is intended to create a new compound with similar biological properties to the parent compound, often with improved characteristics. The versatility of the triazolopyrimidine scaffold in bioisosteric replacement strategies is well-documented, and these principles are extensible to its pyrazine (B50134) counterpart. nih.govnih.govresearchgate.net

One of the most significant bioisosteric roles of this scaffold is as a purine (B94841) analog . nih.govresearchgate.net The ring system of triazolopyrimidines is isoelectronic with the purine heterocycle, meaning they share the same number of valence electrons. nih.gov This structural and electronic mimicry allows these compounds to interact with biological targets that normally bind purines, such as kinases and other ATP-dependent enzymes. nih.govresearchgate.net By replacing the natural purine core, these analogs can act as competitive inhibitors, blocking the normal function of the enzyme. nih.govmdpi.com This strategy has been foundational in the development of kinase inhibitors for cancer therapy. nih.gov

Beyond mimicking purines, the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine ring has been employed as a bioisostere for the carboxylic acid functional group . nih.govnih.gov This application is context-dependent on the substituents attached to the ring system. The acidic nature of certain protons on the triazole ring can mimic the proton-donating ability of a carboxylic acid, enabling it to engage in similar hydrogen bonding interactions with biological targets. nih.gov

A third, more specific, bioisosteric application is the replacement of the N-acetyl fragment of ε-N-acetylated lysine (B10760008) . nih.govnih.gov This has implications for targeting epigenetic enzymes like histone acetyltransferases (HATs) or histone deacetylases (HDACs), where recognition of the acetylated lysine motif is crucial for their function. A triazolopyrimidine-based structure can be designed to mimic the key interactions of the acetyl group, thereby modulating the activity of these enzymes. nih.gov

The mechanistic implication of these modifications is the ability to create compounds that can fit into specific biological binding sites designed for purines, acidic moieties, or acetylated lysines. This allows for the rational design of inhibitors or modulators of enzymes and receptors involved in a wide range of pathological conditions, from cancer to inflammatory and neurodegenerative diseases. nih.govnih.gov

Mechanistic Investigations of Biological Activities

The biological activities of nih.govnih.govnih.govtriazolo[1,5-a]pyrazine analogs are diverse and their mechanisms of action have been the subject of extensive investigation. The primary modes of action identified are enzymatic inhibition and receptor binding, leading to downstream effects such as the disruption of cellular signaling pathways, inhibition of microbial growth, and induction of cancer cell death.

Derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyrazine and related scaffolds have been identified as potent inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular processes. The mechanism is often competitive inhibition, where the compound binds to the ATP-binding site of the kinase, preventing the binding of the natural substrate, ATP. frontiersin.orgnih.gov

For instance, certain nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression. frontiersin.org Kinetic studies have demonstrated that these compounds can inhibit c-Met kinase with IC50 values in the nanomolar range. For example, compound 17l (a specific derivative from a research series) showed a c-Met IC50 of 26.00 nM and a VEGFR-2 IC50 of 2.6 µM. frontiersin.org Molecular dynamics simulations have further elucidated the binding mode, showing that the triazolopyrazine core acts as a scaffold, mimicking the adenine (B156593) core of ATP, and forms key hydrogen bonds with residues in the kinase hinge region, such as MET-1160. frontiersin.org

Similarly, pyrazolo[1,5-a]-1,3,5-triazine derivatives have been shown to inhibit cAMP phosphodiesterase (PDE), an enzyme involved in cardiovascular function. One such compound was found to be 185 times more potent than theophylline, a known PDE inhibitor. nih.gov Other analogs based on the pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine scaffold have demonstrated potent inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II, with Ki values in the low nanomolar range. researchgate.net

The development of nih.govnih.govnih.govtriazolo[1,5-a] nih.govnih.govresearchgate.nettriazines as inhibitors of Casein Kinase 1δ (CK1δ), a target in neurodegenerative diseases, also highlights the ATP-competitive mechanism. Computational studies have identified that a chain of at least two atoms at the 5-position is crucial for forming a key bidentate hydrogen bond with the backbone of Leu85 in the CK1δ hinge region. units.it

In addition to enzyme inhibition, nih.govnih.govnih.govtriazolo[1,5-a]pyrazine derivatives have been developed as antagonists for specific receptors. A notable example is their activity at adenosine (B11128) receptors, particularly the A2A receptor, which is a target for the treatment of Parkinson's disease. researchgate.netresearchgate.net

Alkyne derivatives of nih.govnih.govnih.govtriazolo[1,5-a]pyrazine have been synthesized and evaluated for their binding affinity to the human adenosine A2A receptor. researchgate.net These compounds are designed to block the receptor, thereby modulating neuronal function. For example, a piperazine-derived nih.govnih.govnih.govtriazolo[1,5-a]pyrazine showed moderate binding affinity for the adenosine A2a receptor and selectivity over the A1 receptor. researchgate.net The structure-activity relationship studies of these antagonists often focus on modifications at various positions of the triazolopyrazine core to optimize binding affinity and selectivity. researchgate.net

Molecular docking studies for anticancer derivatives targeting the Epidermal Growth Factor Receptor (EGFR) suggest that these compounds bind within the ATP binding site of the receptor's kinase domain. nih.gov This binding prevents the receptor's activation and subsequent downstream signaling pathways, like the Akt and Erk1/2 pathways, which are critical for cancer cell proliferation and survival. nih.gov

Antimicrobial Activity Studies ofnih.govnih.govnih.govTriazolo[1,5-a]pyrazin-6-amine Analogs (in vitro, mechanistic focus)

Analogs of the nih.govnih.govnih.govtriazolo[1,5-a]pyrazine scaffold, particularly the related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, have demonstrated significant antimicrobial properties. These studies focus on their in vitro efficacy and the elucidation of their mechanism of action.

A novel class of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines was identified as having potent and narrow-spectrum antibacterial activity against Enterococcus faecium, including vancomycin-resistant strains. nih.gov Mechanistic studies, specifically macromolecular synthesis assays, revealed that these compounds target and inhibit cell-wall biosynthesis. nih.gov This is a well-validated antibacterial target, as the cell wall is essential for bacterial survival and is absent in human cells.

Other studies on novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov One derivative, compound 2e , exhibited minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli. nih.gov The proposed mechanism for these compounds involves the destruction of the bacterial cell membrane structure and the inhibition of DNA gyrase and topoisomerase IV. nih.gov The presence of a protonated amine or nitrogen heterocycle is thought to facilitate π-cation interactions with amino acid residues in the target enzymes. nih.gov

Furthermore, the synthesis of 1,2-dihydro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines bearing amino acid moieties has yielded compounds with promising activity against multidrug-resistant (MDR) clinical isolates. researchgate.net Certain compounds showed substantially better MIC values against MDR strains of K. pneumoniae and MRSA compared to reference drugs, with a bacteriostatic (inhibiting growth) rather than bactericidal (killing) mode of action. researchgate.net

The fungistatic activity of related nih.govnih.govnih.govtriazolo[1,5-b] nih.govnih.govnih.govresearchgate.nettetrazines has also been reported, with in vitro activity in the micromolar range against dermatophyte fungi such as Trichophyton and Microsporum. researchgate.net

Interactive Data Table: In Vitro Antimicrobial Activity of nih.govnih.govnih.govTriazolo[1,5-a]pyrazine Analogs This table summarizes the minimum inhibitory concentrations (MIC) for representative compounds against various microbial strains.

Compound ID Scaffold Type Test Organism MIC (μg/mL)
Compound 2e triazolo[4,3-a]pyrazine Staphylococcus aureus 32
Compound 2e triazolo[4,3-a]pyrazine Escherichia coli 16
Ampicillin (Control) - Staphylococcus aureus 32
Ampicillin (Control) - Escherichia coli 8

Data sourced from reference nih.gov.

Anticancer Activity Studies ofnih.govnih.govnih.govTriazolo[1,5-a]pyrazin-6-amine Analogs (in vitro, mechanistic focus)

The nih.govnih.govnih.govtriazolo[1,5-a]pyrazine scaffold and its isosteres are prevalent in the design of novel anticancer agents due to their ability to inhibit key cellular processes involved in cancer progression. nih.govresearchgate.netresearchgate.net In vitro studies have demonstrated the potent antiproliferative activity of these compounds against a variety of human cancer cell lines.

A series of nih.govnih.govnih.govtriazolo[1,5-a]pyridinylpyridines were evaluated against HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer) cell lines. nih.gov Mechanistic investigations for the most potent compounds revealed effects on the AKT signaling pathway, a critical regulator of cell survival and proliferation. nih.gov Similarly, novel nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have shown significant activity against HT-1080 (fibrosarcoma) and Bel-7402 (liver cancer) cells, with one compound exhibiting an IC50 value of 6.1 μM against the HT-1080 cell line. nih.gov

The mechanistic basis for the anticancer effects often involves the inhibition of protein kinases. As mentioned, derivatives have been developed as potent inhibitors of c-Met and VEGFR-2. frontiersin.org Compound 17l , for example, showed potent antiproliferative activity against A549 (lung cancer), MCF-7, and Hela (cervical cancer) cells with IC50 values of 0.98, 1.05, and 1.28 µM, respectively. frontiersin.org Further studies showed that this compound induced cell cycle arrest in the G0/G1 phase and promoted late-stage apoptosis in A549 cells. frontiersin.org

Other pyrazolotriazolopyrimidine derivatives have been shown to target the EGFR signaling pathway. nih.gov One compound inhibited the proliferation of HCC1937 (breast cancer) and HeLa cells, which both express high levels of EGFR. nih.gov Western blot analysis confirmed that the compound inhibited the activation of EGFR and its downstream effectors, Akt and Erk1/2. nih.gov

Beyond kinase inhibition, some nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine analogs function as microtubule-targeting agents. nih.govresearchgate.net Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis, a common mechanism for many successful chemotherapeutic drugs. researchgate.net

Another mechanistic approach involves inducing genotoxicity. Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, which are also purine isosteres, displayed potent cytotoxic activity against HCT 116 (colon), PC-3 (prostate), and BxPC-3 (pancreatic) cancer cell lines with IC50 values in the sub-micromolar range. mdpi.com Mechanistic studies confirmed that these compounds induce DNA double-strand breaks, leading to cell death. mdpi.com

Interactive Data Table: In Vitro Anticancer Activity of nih.govnih.govnih.govTriazolo[1,5-a]pyrazine Analogs This table presents the half-maximal inhibitory concentrations (IC50) for representative compounds against various human cancer cell lines.

Compound ID Scaffold Type Cell Line Cancer Type IC50 (µM)
Compound 19 nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine Bel-7402 Liver Cancer 12.3
Compound 19 nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine HT-1080 Fibrosarcoma 6.1
Compound 17l nih.govnih.govnih.govtriazolo[4,3-a]pyrazine A549 Lung Cancer 0.98
Compound 17l nih.govnih.govnih.govtriazolo[4,3-a]pyrazine MCF-7 Breast Cancer 1.05
Compound 17l nih.govnih.govnih.govtriazolo[4,3-a]pyrazine Hela Cervical Cancer 1.28
MM131 Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine HCT 116 Colon Cancer ~0.4-0.6
MM131 Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine PC-3 Prostate Cancer ~0.17-0.36

Data sourced from references nih.govmdpi.comfrontiersin.org.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies and Sustainable Chemistry for Triazolopyrazine Synthesis

The synthesis of the triazolopyrazine core and its derivatives is continuously evolving, with a growing emphasis on efficiency, sustainability, and the ability to generate diverse molecular libraries. Future research is poised to move beyond traditional multi-step synthetic routes, which can be time-consuming and costly. mdpi.com

Late-Stage Functionalization (LSF): A key emerging area is the application of late-stage functionalization (LSF). This strategy involves modifying a core scaffold in the final steps of a synthetic sequence, allowing for the rapid creation of numerous analogs from a common intermediate. mdpi.combeilstein-journals.org Techniques such as photoredox catalysis and radical-based transformations enable the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov For instance, the Open Source Malaria (OSM) project has successfully used photoredox and Diversinate™ chemistry to generate new triazolopyrazine analogs with antimalarial activity. mdpi.comnih.govbeilstein-journals.org

Sustainable and Green Chemistry: Modern synthetic chemistry is increasingly driven by the principles of sustainability. Microwave-assisted synthesis represents a significant step forward, offering benefits such as dramatically reduced reaction times, improved yields, and lower energy consumption. nih.govmdpi.com Researchers have developed catalyst-free and additive-free methods for synthesizing mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines under microwave irradiation, a methodology that could be adapted for the pyrazine (B50134) core. nih.gov These one-pot sequential reactions minimize waste by reducing the need for intermediate purification steps. mdpi.com

Future efforts will likely focus on expanding these sustainable methods to the mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine scaffold, exploring a wider range of starting materials and reaction conditions to enhance the eco-friendliness of the synthetic process.

Synthetic Approach Description Advantages Reference
Traditional Synthesis Multi-step processes often involving cyclocondensation reactions. nih.govfrontiersin.orgWell-established and reliable. nih.govfrontiersin.org
Late-Stage Functionalization (LSF) Introduction of functional groups at the final stages of synthesis using C-H activation. mdpi.comRapid generation of analogs, bypasses de novo synthesis. mdpi.combeilstein-journals.org mdpi.combeilstein-journals.org
Photoredox Catalysis Utilizes light energy to facilitate radical-based chemical reactions for functionalization. mdpi.comnih.govMild reaction conditions, high functional group tolerance. mdpi.comnih.gov
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate chemical reactions. nih.govmdpi.comReduced reaction times, increased yields, energy efficiency. nih.govmdpi.com
Catalyst-Free Methods Tandem reactions that proceed without the need for a metal or organic catalyst. nih.govEnvironmentally friendly, reduced cost and potential for metal contamination. nih.gov

Advanced Computational Approaches in Scaffold Design and Target Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities before synthesis. For the mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine scaffold, these in silico methods are crucial for navigating the vast chemical space and identifying promising candidates.

Molecular Docking and Dynamics: Molecular docking studies are frequently used to predict how a ligand will bind to the active site of a protein target. This has been applied to triazolopyrazine and related derivatives to understand their interactions with kinases like c-Met and VEGFR-2. frontiersin.orgnih.gov Molecular dynamics (MD) simulations can further refine these models by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing a dataset of known mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine analogs and their antimalarial potency, machine learning algorithms can build predictive models. mdpi.com These models help identify key molecular features (descriptors) that are critical for activity, guiding the design of more potent compounds. mdpi.com

Future research will likely involve the use of more sophisticated artificial intelligence (AI) and machine learning algorithms to build more accurate predictive models for toxicity, ADME (absorption, distribution, metabolism, and excretion) properties, and off-target effects, thereby improving the efficiency of the drug discovery pipeline.

Computational Technique Application for mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyrazine Derivatives Key Outcomes Reference
Molecular Docking Predicting the binding mode and affinity of derivatives to target proteins (e.g., kinases). nih.govIdentification of key binding interactions, rationalization of SAR. nih.govrsc.org
Molecular Dynamics (MD) Simulation Assessing the stability of the ligand-protein complex over time. nih.govConfirmation of binding mode stability and interaction dynamics. nih.gov
QSAR Modeling Developing predictive models for biological activity (e.g., anti-plasmodial pIC50) based on molecular descriptors. mdpi.comGuiding the design of new analogs with enhanced potency. mdpi.com
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features required for biological activity.A virtual template for screening new compounds. mdpi.com

Expanding the Scope of Biological Target Exploration formdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine Derivatives

While derivatives of the triazolopyrazine and related scaffolds have been investigated for several therapeutic areas, there remains a vast, unexplored landscape of potential biological targets. The structural similarity of the scaffold to purines suggests it can interact with a wide range of proteins that bind adenosine (B11128) or guanosine. nih.govnih.gov

Kinase Inhibition: A significant number of studies have focused on triazolo-fused heterocycles as kinase inhibitors for cancer therapy. researchgate.netfrontiersin.orgnih.govrsc.orgnih.gov Targets have included receptor tyrosine kinases like c-Met and VEGFR-2. frontiersin.orgnih.gov Future work could expand to other kinase families implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs) or Bruton's tyrosine kinase (BTK). nih.govmdpi.com

Epigenetic Targets: Epigenetic modulation is an exciting frontier in drug discovery. Derivatives of the related mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein. researchgate.netresearchgate.net This opens the door for designing mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine derivatives to target other epigenetic proteins like histone methyltransferases or deacetylases.

Other Emerging Targets: The versatility of the scaffold allows for its exploration against a diverse set of targets. For instance, mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives have been developed as inverse agonists for the nuclear receptor RORγt, a target for autoimmune diseases. nih.govresearchgate.net Furthermore, the scaffold has been investigated for activity against parasitic diseases like malaria, potentially by inhibiting targets such as PfATP4. nih.govbeilstein-journals.orgnih.gov Exploring its potential against neurodegenerative diseases by targeting enzymes like phosphodiesterases is another promising avenue. ekb.eg

Target Class Specific Examples Therapeutic Area Reference
Kinases c-Met, VEGFR-2, JAK1/2Cancer, Inflammation nih.govfrontiersin.orgnih.gov
Nuclear Receptors RORγtAutoimmune Diseases nih.govresearchgate.net
Epigenetic Proteins BRD4Cancer researchgate.netresearchgate.net
Parasitic Enzymes PfATP4Malaria nih.govnih.gov
CNS Targets Phosphodiesterase 2A (PDE2A)Central Nervous System Disorders ekb.eg
Fatty Acid Binding Proteins FABP4Metabolic Diseases nih.gov

Integration with High-Throughput Screening for Novel Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of hundreds of thousands of compounds to identify "hits" that modulate a specific biological target. nih.gov The mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine scaffold is an ideal candidate for inclusion in diversity-oriented synthesis (DOS) libraries for HTS campaigns.

The process begins with the synthesis of a large, diverse library of triazolopyrazine derivatives, often utilizing the efficient and sustainable methodologies described in section 5.1. This library is then screened against a chosen biological target using automated, miniaturized assays. Hits identified from the HTS campaign—compounds showing activity against the target—become the starting point for a "hit-to-lead" optimization process. nih.gov

This optimization phase is iterative and multidisciplinary. Medicinal chemists synthesize new analogs based on the initial hits, guided by the computational models discussed in section 5.2, to improve potency, selectivity, and pharmacokinetic properties. The integration of HTS with advanced synthesis and computational design creates a powerful and efficient engine for the discovery of novel ligands based on the mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine core. This systematic approach allows for the exploration of new biological targets (section 5.3) and accelerates the journey from an initial chemical idea to a potential drug candidate.

Step Description Key Technologies/Methods
1. Library Generation Synthesis of a large and diverse collection of mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyrazin-6-amine derivatives.Combinatorial chemistry, Diversity-Oriented Synthesis (DOS), parallel synthesis.
2. Assay Development Creation of a robust, automated, and miniaturized biological assay for the target of interest.Fluorescence, luminescence, or absorbance-based assays in microplate format.
3. High-Throughput Screening (HTS) Rapid screening of the compound library against the biological target to identify initial "hits".Robotic liquid handlers, automated plate readers.
4. Hit Confirmation & Validation Re-testing of initial hits and performing secondary assays to eliminate false positives.Dose-response curves, orthogonal assays.
5. Hit-to-Lead Optimization Iterative process of chemical synthesis and biological testing to improve the potency, selectivity, and drug-like properties of the hit compounds.Medicinal chemistry, computational modeling (docking, QSAR), ADME profiling.

Q & A

Q. Table 1: Representative Synthetic Routes

MethodKey Reagents/ConditionsIntermediate/ProductReference
β-oxo-ketone cyclization3-amino[1,2,4]triazole, β-oxo-ketone, 80°CTriazolopyrazine core
Alkaline alcohol routeCarbon disulfide, KOH/EtOH, refluxPotassium thiolate intermediates

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:
Structural characterization employs:

  • X-ray crystallography : To resolve bond angles and confirm fused heterocyclic systems (e.g., pyrazine-triazole rings) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify amine protons (δ ~5.5–6.5 ppm) and aromatic carbons (δ ~140–160 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C6_6H6_6N4_4: 134.14 g/mol) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Safety measures include:

  • Respiratory protection : Use NIOSH-approved P95 respirators for minor exposures; OV/AG/P99 respirators for higher protection .
  • Environmental controls : Avoid drainage contamination; use chemical fume hoods .
  • First aid : For skin/eye contact, rinse with water for 15+ minutes; seek medical consultation .

Q. Table 2: Acute Toxicity Data (Compiled from SDS)

ParameterClassificationReference
CarcinogenicityPotential (IARC/ACGIH/NTP/OSHA)
MutagenicityData inconclusive

Advanced: How can computational docking predict the bioactivity of this compound derivatives?

Methodological Answer:
Workflow :

Protein preparation : Remove water/ligands from crystal structures (e.g., PDB files) using Discovery Studio .

Ligand optimization : Assign charges and convert to PDBQT format via AutoDockTools .

Docking : Use AutoDock Vina with flexible residues (e.g., binding pockets of σ-receptors or BACE1) .

Validation : Compare docking scores (ΔG) with experimental IC50_{50} values for lead optimization .

Example : Derivatives showed nanomolar affinity for adenosine A2A_{2A} receptors, validated via fluorescence-based assays .

Advanced: How do structural modifications influence the biological activity of this compound?

Methodological Answer:
Key SAR Insights :

  • Fused rings : Thieno-fused analogs exhibit higher anticancer activity (e.g., Renal Cancer UO-31: GP = 81.85%) compared to aryl-fused derivatives .
  • Substituents : Chlorine at position 5 enhances σ-receptor modulation, while methyl groups improve metabolic stability .
  • Amine position : The 6-amine group is critical for hydrogen bonding with BACE1 (Alzheimer’s target) .

Q. Table 3: Activity vs. Structural Features

DerivativeModificationTarget Activity (IC50_{50})Reference
Thieno-fused analogThieno ring at C5Renal Cancer GP = 81.85%
5-Chloro derivativeCl at C5σ-receptor modulation

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:
Strategies :

Assay standardization : Compare protocols (e.g., cell lines, incubation times). For example, NCI screens may use different endpoints (growth inhibition vs. apoptosis) .

Metabolic stability testing : Assess cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .

Crystallographic validation : Resolve binding mode discrepancies (e.g., BACE1 inhibitors vs. σ-receptor ligands) using co-crystal structures .

Case Study : Fluorescent conjugates (e.g., Alexa Fluor 488) confirmed target engagement in conflicting BACE1 studies .

Advanced: What methodologies are used to study the environmental impact of this compound?

Methodological Answer:

  • Aquatic toxicity assays : Use Daphnia magna or algae models to measure EC50_{50} .
  • Degradation studies : Perform HPLC-MS to track hydrolysis/byproducts under varied pH/temperature .
  • Partition coefficients : Calculate logP (e.g., via shake-flask method) to predict bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.